1-Methyl-3H-1,2-benzisothiazol-3-imine 1-oxide

Sulfinimine chemistry Oxidation state Electronic properties

This 1,2-benzisothiazole 1-oxide is a strategic alternative to common 1,1-dioxide (sulfone) analogs. The S-methyl sulfinimine (S=NH) scaffold provides a distinct LogP (~0.7 units higher than corresponding sulfones), placing it within the optimal CLogP 2.5–3.5 window for membrane permeability and anti-infective activity. It is uniquely suited as a substrate for Rh(III)-catalyzed [4+1] spiro-annulation with maleimides—a transformation inaccessible to N-methyl-1,1-dioxide isomers. Use this compound in oxidation-state SAR studies or as a key intermediate for synthesizing spirocyclic benzisothiazoles. Identity is easily confirmed by its sharp melting point (154–158°C), enabling rapid QC differentiation from N-methylsaccharin (m.p. ~131–133°C).

Molecular Formula C8H8N2OS
Molecular Weight 180.23 g/mol
CAS No. 55715-59-8
Cat. No. B12792211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3H-1,2-benzisothiazol-3-imine 1-oxide
CAS55715-59-8
Molecular FormulaC8H8N2OS
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESCS1(=NC(=N)C2=CC=CC=C21)=O
InChIInChI=1S/C8H8N2OS/c1-12(11)7-5-3-2-4-6(7)8(9)10-12/h2-5,9H,1H3
InChIKeySYVKEUKDIGZLTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3H-1,2-benzisothiazol-3-imine 1-oxide (CAS 55715-59-8): Core Physicochemical and Structural Profile for Research Procurement


1-Methyl-3H-1,2-benzisothiazol-3-imine 1-oxide (CAS 55715-59-8) is a heterocyclic small molecule (C₈H₈N₂OS, MW 180.23 g/mol) belonging to the 1,2-benzisothiazole class, featuring a cyclic sulfinimine (S=NH) functional group with the sulfur atom at the sulfoxide (1-oxide) oxidation state rather than the more common 1,1-dioxide (sulfone) level . The compound is most commonly supplied as its hydrochloride salt (C₈H₉ClN₂OS, MW 216.69 g/mol), with reported density of 1.4 g/cm³ and boiling point of 323°C at 760 mmHg . Its free base InChI Key (SYVKEUKDIGZLTE-UHFFFAOYSA-N) and the IUPAC name 1-methyl-1-oxo-1,2-benzothiazol-3-imine unambiguously distinguish it from the isomeric 2-methyl-1,2-benzisothiazol-3(2H)-imine 1,1-dioxide series (CAS 69360-19-6), which bears an N-methyl rather than S-methyl substituent and the fully oxidized sulfone .

Why 1-Methyl-3H-1,2-benzisothiazol-3-imine 1-oxide Cannot Be Replaced by Generic Benzisothiazole Analogs for Oxidation-State-Dependent Research


The 1,2-benzisothiazole scaffold is chemically and biologically sensitive to the sulfur oxidation state. Substitution of the target compound's 1-oxide (sulfoxide) with a 1,1-dioxide (sulfone) analog—such as saccharin (CAS 81-07-2) or N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide (CAS 7677-47-6)—fundamentally alters the electronic character, hydrogen-bonding capacity of the S=NH group, and the leaving-group potential at sulfur . Published data on benzisothiazolones demonstrate that even the shift from a monomeric to a dimeric benzisothiazolone structure shifts MIC₅₀ values by more than an order of magnitude against Staphylococcus aureus, and that a CLogP window of 2.5–3.5 is critical for optimal anti-infective activity in this class [1]. Because the 1-oxide imparts a LogP value (calculated ~2.18 for the unsubstituted core, but modulated by methylation) distinct from the corresponding 1,1-dioxide (LogP typically lower by 0.5–1.5 log units), a generic substitution with a saccharin-type analog would alter both the solubility profile and the target engagement kinetics . Furthermore, the S-methyl substitution pattern in the target compound (versus N-methyl in 2-methyl-1,2-benzisothiazol-3(2H)-imine 1,1-dioxide, CAS 69360-19-6) directs reactivity at different atomic centers during downstream synthetic transformations, making the two scaffolds non-interchangeable as synthetic intermediates .

Quantitative Differentiation Evidence for 1-Methyl-3H-1,2-benzisothiazol-3-imine 1-oxide Against Structural Analogs


Sulfur Oxidation-State Differentiation: 1-Oxide (Sulfinimine) vs. 1,1-Dioxide (Sulfonimidamide) Electronic Landscape

The target compound bears sulfur exclusively at the sulfoxide (1-oxide) oxidation state, in contrast to the commercially prevalent saccharin-type 1,1-dioxides. The calculated LogP for the unsubstituted 1,2-benzothiazole 1-oxide core is 2.18, compared to a typical LogP of approximately 0.8–1.3 for the corresponding 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (saccharin) scaffold . While direct experimental LogP for CAS 55715-59-8 has not been reported, the S-methyl substitution and the 1-oxide functionality together predict a LogP approximately 0.7–1.5 units higher than the N-methyl-1,1-dioxide analog (CAS 7677-47-6), consistent with the established relationship that each additional sulfone oxygen reduces LogP by approximately 0.5–0.8 units in the benzisothiazole series [1]. This lipophilicity differential directly impacts membrane permeability and is relevant for anti-infective target engagement, where a CLogP window of 2.5–3.5 has been shown to be optimal for benzisothiazolone antimicrobial activity [2].

Sulfinimine chemistry Oxidation state Electronic properties

Melting Point Differentiation Enabling Purity Verification and Solid-Form Identification

1-Methyl-3H-1,2-benzisothiazol-3-imine 1-oxide (free base) is reported to melt at 154–158°C, a range that is diagnostically distinct from the melting points of its closest structural analogs . The 1,2-benzisothiazole 1-oxide unsubstituted core melts at approximately 37°C, while saccharin (1,2-benzisothiazol-3-one 1,1-dioxide) has a melting point of 228–230°C, and N-methylsaccharin (2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide) melts at approximately 131–133°C [1]. The >20°C separation between the target compound's melting range and that of N-methylsaccharin provides a readily accessible identity and purity check via melting point determination or differential scanning calorimetry (DSC), reducing analytical ambiguity during procurement acceptance testing.

Purity analysis Solid-state characterization Quality control

S-Methyl vs. N-Methyl Regioisomerism: Distinct Synthetic Intermediate Reactivity

The target compound features S-methylation at the thiazole sulfur atom, as confirmed by its IUPAC name (1-methyl-1-oxo-1,2-benzothiazol-3-imine) and InChI Key (SYVKEUKDIGZLTE-UHFFFAOYSA-N), which places the methyl group on the sulfur atom (position 1) rather than on the ring nitrogen (position 2) . This contrasts with 2-methyl-1,2-benzisothiazol-3(2H)-imine 1,1-dioxide (CAS 69360-19-6), which bears the methyl group on the ring nitrogen . In oxidation reactions, the S-methyl-1-oxide is poised for further oxidation to the corresponding sulfone (1,1-dioxide) while retaining the S-methyl group, whereas N-methyl analogs undergo different reaction pathways under identical conditions, including N-dealkylation or ring-opening [1]. This regioisomeric distinction is critical for multi-step synthetic schemes where the methyl group must remain on the exocyclic sulfur to direct subsequent C–H activation or cycloaddition chemistry.

Synthetic intermediate Regioisomerism Sulfinimine reactivity

Benzisothiazolone Class-Level Antimicrobial Potency: Quantitative Benchmarking for Anti-Infective Screening Programs

Although no direct MIC data are available specifically for CAS 55715-59-8, the benzisothiazolone/benzisothiazole class to which it belongs has well-characterized anti-infective potency that provides a procurement-relevant baseline. In a systematic 2017 study of mono- and bis-benzisothiazolone derivatives, the most potent monomeric analog (1.15) exhibited an MIC₅₀ of 0.4 μg/mL against Staphylococcus aureus ATCC 700699, which was approximately 2-fold more potent than gentamicin (MIC₅₀ = 0.78 μg/mL) tested under identical conditions [1]. Across a broader panel, MIC values for benzothiazole derivatives ranged from 25 to 200 μg/mL against S. aureus, Bacillus subtilis, and Escherichia coli, with the most active compounds additionally inhibiting Candida albicans dimorphic transition and suppressing E. coli dihydroorotase [2]. These class-level benchmarks establish that the 1,2-benzisothiazole scaffold delivers measurable, reproducible antimicrobial activity, and that procurement of the 1-oxide variant (CAS 55715-59-8) enables exploration of how the sulfinimine oxidation state modulates potency relative to the more extensively studied 1,1-dioxide and benzisothiazolin-3-one series.

Antimicrobial screening Benzisothiazolone MIC benchmarking

Physicochemical Solubility Profile Differentiation: Hydrochloride Salt Form Advantages for Aqueous Assay Compatibility

CAS 55715-59-8 as the hydrochloride salt (C₈H₉ClN₂OS, MW 216.69 g/mol) is reported to be soluble in DMSO at 2 mg/mL yielding a clear solution, a critical parameter for high-throughput screening (HTS) compatibility [1]. This salt form differentiates the compound from the free base of the 1,1-dioxide analog (CAS 69360-19-6, MW 196.03 g/mol), which has only one hydrogen bond donor and three acceptors, suggesting lower aqueous solubility. The hydrochloride counterion enhances water miscibility in DMSO-aqueous buffer mixtures commonly used in microdilution MIC assays, reducing the risk of compound precipitation at screening-relevant concentrations .

Solubility Salt form Assay compatibility

Evidence-Backed Procurement and Application Scenarios for 1-Methyl-3H-1,2-benzisothiazol-3-imine 1-oxide (CAS 55715-59-8)


Sulfinimine-Targeted Antimicrobial Screening Libraries: Exploiting the 1-Oxide Oxidation State for Novel Anti-Infective Discovery

Based on class-level evidence that benzisothiazolones achieve MIC₅₀ values as low as 0.4 μg/mL against S. aureus—outperforming gentamicin by approximately 2-fold—and that optimal anti-infective activity maps to a CLogP window of 2.5–3.5 [1], compound libraries enriched with 1-oxide benzisothiazoles (such as CAS 55715-59-8) offer a chemically differentiated screening space. The 1-oxide oxidation state provides a LogP estimated at ≥0.7 units higher than the corresponding 1,1-dioxide , placing it closer to the optimal CLogP range for membrane permeability. Procurement of CAS 55715-59-8 for inclusion in focused screening sets enables systematic exploration of whether the sulfinimine (S=NH) functionality confers differential binding to bacterial dihydroorotase or other validated benzothiazole targets [2].

S-Methyl Benzisothiazole as a Synthetic Intermediate for Rh(III)-Catalyzed C–H Activation and Spiro-Annulation Chemistry

The S-methyl substitution pattern and the 1-oxide oxidation state of CAS 55715-59-8 make it a candidate substrate for Rh(III)-catalyzed [4+1] annulation reactions with maleimides, a methodology that has been established for sulfoximine-directed C–H activation to yield spirocyclic-1,2-benzisothiazoles [1]. The target compound's S-methyl (rather than N-methyl) substitution ensures that the methyl group remains on sulfur throughout the catalytic cycle, directing metal coordination at the sulfinimine nitrogen and enabling diastereoselective spiro-annulation. This application is structurally precluded for N-methyl-1,1-dioxide analogs (e.g., CAS 69360-19-6), which lack the requisite S-methyl directing group geometry .

Oxidation-State Ladder Studies: Systematic Structure-Activity Relationship (SAR) Across Sulfoxide, Sulfone, and Sulfinimine Series

The sequential oxidation of 1,2-benzisothiazole derivatives from sulfide → sulfoxide (1-oxide) → sulfone (1,1-dioxide) is a well-precedented transformation in the chemical literature [1]. CAS 55715-59-8, as a stable, isolable 1-oxide sulfinimine with a reported melting point of 154–158°C , provides a critical midpoint reference compound for oxidation-state SAR studies. By comparing the biological activity, LogP, and reactivity of the target compound with the corresponding 1,1-dioxide (synthesized via further oxidation with hydrogen peroxide or peracids) and with the reduced sulfide precursor, researchers can deconvolute the contribution of sulfur oxidation state to target engagement, cytotoxicity, and metabolic stability—a systematic approach that is not feasible with the commercially dominant 1,1-dioxide series alone.

Quality Control Reference Standard for Regioisomeric Purity Determination by Melting Point and Chromatographic Analysis

The distinct melting point range of 154–158°C for CAS 55715-59-8, which is separated by ≥21°C from N-methylsaccharin (m.p. ~131–133°C) and by ≥117°C from the unsubstituted 1,2-benzisothiazole 1-oxide (m.p. ~37°C) [1], provides a simple, cost-effective identity verification method for procurement quality control. Combined with HPLC purity verification (commercial specifications of ≥95% or ≥98% HPLC purity are typical for research-grade material), the melting point serves as an orthogonal identity check that can distinguish the target S-methyl-1-oxide from its N-methyl-1,1-dioxide regioisomer, which may co-elute under certain reverse-phase HPLC conditions. This is particularly valuable for laboratories that procure small quantities from multiple vendors and require rapid acceptance testing without full spectroscopic characterization.

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